2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a methoxyphenyl group and a tetrazolylphenyl group attached to an acetamide backbone
Mechanism of Action
Target of Action
Compounds with a tetrazole group have been found to target xanthine oxidase, an important enzyme in the treatment of hyperuricemia, gout, and other related diseases .
Mode of Action
They interact with a subpocket of the xanthine oxidase active site, resulting in the inhibition of the enzyme .
Biochemical Pathways
Inhibition of xanthine oxidase can affect purine metabolism, leading to decreased production of uric acid .
Result of Action
Inhibition of xanthine oxidase can lead to decreased production of uric acid, potentially reducing symptoms in conditions such as gout and hyperuricemia .
Action Environment
Similar compounds with a tetrazole group have been shown to have good thermal stabilities, mechanical stabilities, and chemical stabilities in acidic (ph = 2) and basic (ph = 12) aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acetamide Formation: The acetamide moiety is introduced by reacting the tetrazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.
Methoxyphenyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in the study of biological pathways and molecular interactions involving tetrazole and acetamide functionalities.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-phenylacetamide: Lacks the tetrazole ring, resulting in different biological activity.
N-[3-(1H-tetrazol-5-yl)phenyl]acetamide: Lacks the methoxyphenyl group, affecting its binding properties and overall activity.
Uniqueness
2-(4-methoxyphenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide is unique due to the presence of both the methoxyphenyl and tetrazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-14-7-5-11(6-8-14)9-15(22)17-13-4-2-3-12(10-13)16-18-20-21-19-16/h2-8,10H,9H2,1H3,(H,17,22)(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOOAGSOFOFCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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